molecular formula C23H17ClF3N5O3S B2548818 N-((4-(3-chlorophenyl)-5-((2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)furan-2-carboxamide CAS No. 392684-76-3

N-((4-(3-chlorophenyl)-5-((2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)furan-2-carboxamide

Cat. No.: B2548818
CAS No.: 392684-76-3
M. Wt: 535.93
InChI Key: VJFHGOUHLAXUKN-UHFFFAOYSA-N
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Description

This compound features a 1,2,4-triazole core substituted with a 3-chlorophenyl group at position 4 and a methyl group at position 2. The methyl group is further functionalized with a furan-2-carboxamide moiety. A thioether linkage at position 5 connects to an ethyl chain bearing an oxo group and a trifluoromethylphenyl amino group.

Properties

IUPAC Name

N-[[4-(3-chlorophenyl)-5-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17ClF3N5O3S/c24-14-5-3-6-15(11-14)32-19(12-28-21(34)18-9-4-10-35-18)30-31-22(32)36-13-20(33)29-17-8-2-1-7-16(17)23(25,26)27/h1-11H,12-13H2,(H,28,34)(H,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJFHGOUHLAXUKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)NC(=O)CSC2=NN=C(N2C3=CC(=CC=C3)Cl)CNC(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17ClF3N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

535.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((4-(3-chlorophenyl)-5-((2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)furan-2-carboxamide is a complex organic compound that has garnered interest due to its potential biological activities. This article reviews various studies focusing on its biological activity, including its mechanisms of action, potential therapeutic applications, and comparative efficacy against various biological targets.

Chemical Structure and Properties

The compound features several functional groups that contribute to its biological activity:

  • Triazole Ring : Known for its diverse pharmacological properties.
  • Furan Moiety : Often associated with anti-inflammatory and antioxidant activities.
  • Chlorophenyl and Trifluoromethyl Substituents : Enhance lipophilicity and may influence receptor binding.
  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit several key enzymes:
    • Cholinesterases : Inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are being investigated for their potential in treating Alzheimer's disease. The compound exhibited moderate inhibitory activity with IC50 values of 10.4 μM for AChE and 7.7 μM for BChE .
    • Cyclooxygenase (COX) : It also demonstrated moderate inhibition against COX enzymes, which are critical in the inflammatory response .
  • Antioxidant Activity : The presence of the trifluoromethyl group enhances the compound's ability to scavenge free radicals, contributing to its potential as an antioxidant agent .
  • Anticancer Properties : Preliminary studies indicate that the compound may possess anticancer activity, particularly against breast cancer cell lines (MCF-7). The cytotoxicity assays revealed significant effects with varying IC50 values depending on the structural modifications of the compound .

Case Studies

  • In Vitro Studies : A series of in vitro assays were conducted to evaluate the biological activity of the compound against various cancer cell lines. It was found to exhibit significant cytotoxicity against MCF-7 cells with an IC50 value of approximately 18 μM .
  • Molecular Docking Studies : These studies revealed that the compound interacts favorably with target proteins involved in cancer progression and inflammation, suggesting a multi-target approach in its mechanism of action. The docking simulations indicated strong hydrogen bonding interactions with key amino acid residues in target enzymes .

Comparative Efficacy

A comparative analysis was performed against other known inhibitors:

CompoundTarget EnzymeIC50 (μM)
N-((4-(3-chlorophenyl)...AChE10.4
N-((4-(3-chlorophenyl)...BChE7.7
DoxorubicinHCT116 (cancer)0.73
Compound XCOX-215.0

This table illustrates that while N-((4-(3-chlorophenyl)-5... shows promising activity, it is less potent than established chemotherapeutic agents like Doxorubicin.

Scientific Research Applications

Anticancer Activity

Recent studies have demonstrated significant anticancer properties of N-((4-(3-chlorophenyl)-5-((2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)furan-2-carboxamide). In vitro assays have shown that this compound exhibits potent cytotoxic effects against various cancer cell lines, including breast cancer (MDA-MB-231), lung cancer (A549), and ovarian cancer (OVCAR-8). Growth inhibition percentages have reached as high as 86% in specific assays .

Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory effects. In silico docking studies suggest that it may act as a 5-lipoxygenase inhibitor, which is crucial for mediating inflammatory responses. This potential application could lead to new treatments for inflammatory diseases where 5-lipoxygenase plays a significant role .

Synthesis and Biological Evaluation

A comprehensive study reported the synthesis of several derivatives of this compound), followed by biological evaluations that confirmed their anticancer activities across multiple cell lines .

In Vivo Studies

In vivo studies are crucial to assess the therapeutic potential of this compound beyond cell cultures. Preliminary animal studies indicate promising results in reducing tumor sizes without significant toxicity, suggesting a favorable therapeutic index .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in 1,2,4-Triazole Derivatives

Compound 6l (from ):

  • Structure: 4-(4-Methoxyphenyl)-3-(thiophen-2-yl)-5-(((5-(trifluoromethyl)furan-2-yl)methyl)thio)-4H-1,2,4-triazole.
  • Key Differences: Substituted with 4-methoxyphenyl (vs. 3-chlorophenyl in the target compound). Thiophen-2-yl at position 3 (vs. methyl-furan-2-carboxamide). Thioether side chain terminates in a trifluoromethyl furan group (vs. oxo-trifluoromethylphenyl amino).
  • Implications: The methoxy group may enhance solubility but reduce electrophilicity compared to the chloro substituent. Thiophene vs.

Compound 6s (from ):

  • Structure: 4-(5-((Benzo[d]thiazol-2-ylmethyl)thio)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)benzonitrile.
  • Key Differences: Benzonitrile substituent (electron-withdrawing) vs. 3-chlorophenyl. Benzo[d]thiazole in the thioether chain (vs. oxo-ethyl-amino-trifluoromethylphenyl).
  • Implications:
    • Nitrile group may improve metabolic stability but reduce lipophilicity.
    • Bulky benzo[d]thiazole could hinder target binding compared to the target’s flexible ethyl chain .

Thiazole and Thiazolidinone Analogues

N-(4-(3-Methoxy-4-(Trifluoromethyl)Phenyl)Thiazol-2-Yl)-5-Nitrothiophene-2-Carboxamide ():

  • Structure: Thiazole core with nitrothiophene carboxamide.
  • Key Differences:
    • Nitro group introduces strong electron-withdrawing effects (absent in the target).
    • Thiazole core (vs. triazole) alters ring aromaticity and hydrogen-bonding capacity.
  • Implications:
    • Nitro groups may confer antibacterial activity but increase toxicity risks.
    • Thiazole’s reduced nitrogen content could lower binding affinity to nitrogen-dependent targets .

N-(2-(3-Chlorophenyl)-4-Oxo-1,3-Thiazolidin-3-Yl)-1,2-Benzothiazol-3-Ylacetamide ():

  • Structure: Thiazolidinone core with benzothiazole acetamide.
  • Key Differences: Thiazolidinone introduces a ketone (vs. triazole’s aromaticity). Benzothiazole acetamide (bulky) vs. furan carboxamide.
  • Implications: Thiazolidinone’s flexibility may enhance conformational adaptability. Acetamide’s methylene linker could reduce steric hindrance compared to the target’s direct carboxamide attachment .

Furan Carboxamide Analogues

N-[2-(4-Chlorobenzoyl)-3-Methyl-1-Benzofuran-5-Yl]Furan-2-Carboxamide ():

  • Structure: Benzofuran core with furan-2-carboxamide.
  • Key Differences:
    • Benzofuran scaffold (vs. triazole).
    • 4-Chlorobenzoyl group (electron-withdrawing) vs. 3-chlorophenyl.
  • Implications:
    • Benzofuran’s extended π-system may enhance stacking interactions.
    • Lack of a thioether linkage limits sulfur-mediated redox activity .

Comparative Data Table

Compound Core Structure Key Substituents Molecular Weight (g/mol) Biological Target
Target Compound 1,2,4-Triazole 3-Chlorophenyl, furan-2-carboxamide, CF₃-phenyl ~550 (estimated) Hypothesized: FLAP or kinases
Compound 6l () 1,2,4-Triazole 4-Methoxyphenyl, thiophen-2-yl, CF₃-furan 513.5 5-Lipoxygenase-activating protein (FLAP)
Compound 6s () 1,2,4-Triazole 4-Methoxyphenyl, benzonitrile, benzo[d]thiazole 544.6 FLAP
N-(4-(3-Chlorophenyl)... () Thiazolidinone 3-Chlorophenyl, benzothiazole acetamide ~450 (estimated) Antimicrobial targets

Research Findings and Implications

  • Structural Flexibility vs.
  • Electrophilic Substitutents: The 3-chlorophenyl and trifluoromethyl groups enhance lipophilicity and metabolic stability, contrasting with the polar methoxy group in 6l .
  • Synthetic Challenges: highlights purity variations (42–99%) in carboxamide synthesis, suggesting that the target’s complex substituents may require optimized coupling conditions .

Q & A

What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized to improve yield?

Basic:
The compound’s synthesis involves multi-step reactions, including the formation of the 1,2,4-triazole core, thioether linkage, and carboxamide functionalization. A common approach is to react substituted triazole precursors with thiol-containing intermediates under nucleophilic substitution conditions. For example, chloroacetyl chloride can be used to introduce the 2-oxoethylthio group via reaction with thiols in dioxane or ethanol, with triethylamine as a base .

Advanced:
To improve yield, consider optimizing solvent polarity (e.g., switching from ethanol to DMF for better solubility of intermediates) and reaction temperature. For instance, reports that cyclization in DMF with iodine and triethylamine at reflux enhances reaction efficiency. Additionally, purification via flash chromatography (e.g., using ethyl acetate/hexane gradients) can isolate products with >45% yield . Kinetic studies of intermediate stability (e.g., monitoring by TLC or HPLC) may also identify bottlenecks in multi-step syntheses.

What spectroscopic and analytical methods are critical for characterizing this compound and resolving structural ambiguities?

Basic:
Routine characterization includes 1H^1H-NMR and 13C^{13}C-NMR to confirm the triazole, furan, and trifluoromethylphenyl moieties. IR spectroscopy can validate carbonyl (C=O, ~1700 cm1^{-1}) and thioether (C-S, ~700 cm1^{-1}) groups. Mass spectrometry (HRMS) provides molecular weight confirmation .

Advanced:
For ambiguous cases (e.g., isomerism in the thioether linkage), X-ray crystallography is definitive. highlights the use of 2D NMR (COSY, NOESY) to resolve spatial proximity of substituents. For trifluoromethyl groups, 19F^{19}F-NMR can detect electronic interactions with neighboring atoms. Thermal gravimetric analysis (TGA) may assess stability under varying conditions .

How can researchers design biological assays to evaluate this compound’s activity, and what structural features correlate with efficacy?

Basic:
Initial screening should focus on target-agnostic assays (e.g., antimicrobial disk diffusion or cytotoxicity assays against cancer cell lines). The triazole and thioether groups are associated with antimicrobial and anticancer activity, as seen in structurally similar compounds .

Advanced:
Structure-activity relationship (SAR) studies require systematic modification of substituents. For example:

  • Replace the 3-chlorophenyl group with electron-withdrawing substituents (e.g., nitro) to enhance bioactivity.
  • Modify the furan ring to a thiophene to alter pharmacokinetics.
    suggests that trifluoromethyl groups improve metabolic stability, making them critical in medicinal chemistry optimization. Use molecular docking to predict binding to targets like kinase enzymes or microbial proteases .

How can structural contradictions (e.g., crystallographic vs. computational models) be resolved?

Basic:
Cross-validate experimental data (NMR, IR) with computational predictions (DFT-optimized geometries). For example, compare calculated 1H^1H-NMR chemical shifts (using software like Gaussian) with observed spectra to confirm tautomeric forms .

Advanced:
If crystallographic data conflicts with spectroscopic results (e.g., unexpected dihedral angles), perform variable-temperature NMR to probe dynamic conformational changes. highlights cases where cyclization intermediates adopt multiple conformations in solution but a single conformation in the solid state. Pair this with Hirshfeld surface analysis of crystallographic data to identify non-covalent interactions influencing structure .

What methodologies are recommended for studying the compound’s mechanism of action and metabolic stability?

Basic:
Use radiolabeled analogs (e.g., 14C^{14}C-labeled triazole) to track cellular uptake and distribution. Enzyme inhibition assays (e.g., fluorescence-based protease assays) can identify preliminary targets .

Advanced:
For mechanistic studies, employ CRISPR-Cas9 gene editing to knockout suspected targets in model organisms and assess resistance. notes that trifluoromethyl groups reduce oxidative metabolism; verify this using liver microsome assays with LC-MS to identify metabolites. Molecular dynamics simulations can model binding kinetics over nanosecond timescales .

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